molecular formula C13H16N2O3 B6543969 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1021278-57-8

2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No. B6543969
CAS RN: 1021278-57-8
M. Wt: 248.28 g/mol
InChI Key: MPOLHVCSINJJDM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of quinoxaline, a type of heterocyclic compound . Quinoxalines have a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring . They are part of a larger class of compounds known as isoquinolines .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydroisoquinoline analogs are often synthesized through various strategies, including Pictet–Spengler cyclization . This involves the reaction of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring . The “2-methylpropyl 3-oxo-” part suggests the presence of a ketone functional group and a 2-methylpropyl (or isobutyl) group attached to the quinoxaline core .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many isoquinoline alkaloids exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions for this compound would depend on its potential applications. Given that it is a quinoxaline derivative, it could be of interest in medicinal chemistry, particularly if it shows promising biological activity .

properties

IUPAC Name

2-methylpropyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(2)8-18-13(17)15-7-12(16)14-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOLHVCSINJJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isobutyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

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